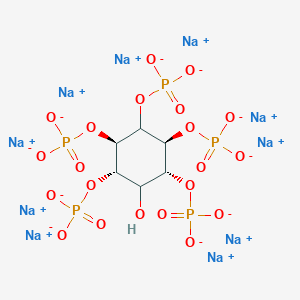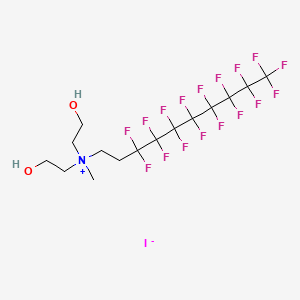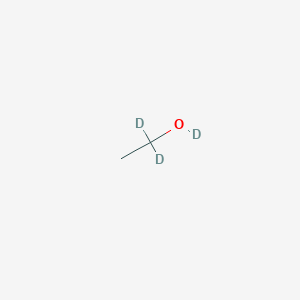![molecular formula C20H28F2 B13423391 1-[4-(4-Ethylcyclohexyl)cyclohexyl]-3,5-difluorobenzene CAS No. 252852-44-1](/img/structure/B13423391.png)
1-[4-(4-Ethylcyclohexyl)cyclohexyl]-3,5-difluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-Ethylcyclohexyl)cyclohexyl]-3,5-difluorobenzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with two fluorine atoms and a cyclohexyl group with an ethyl substituent
Preparation Methods
The synthesis of 1-[4-(4-Ethylcyclohexyl)cyclohexyl]-3,5-difluorobenzene typically involves multiple steps, starting with the preparation of the cyclohexyl and benzene ring precursors. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactions under controlled temperatures and pressures to optimize the synthesis process.
Chemical Reactions Analysis
1-[4-(4-Ethylcyclohexyl)cyclohexyl]-3,5-difluorobenzene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4-(4-Ethylcyclohexyl)cyclohexyl]-3,5-difluorobenzene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving cell membrane interactions due to its hydrophobic nature.
Industry: It is used in the production of specialty chemicals and materials, including liquid crystals for display technologies.
Mechanism of Action
The mechanism of action of 1-[4-(4-Ethylcyclohexyl)cyclohexyl]-3,5-difluorobenzene involves its interaction with molecular targets, such as enzymes or receptors, through its unique structural features. The pathways involved may include binding to specific sites on proteins or altering membrane properties, leading to changes in cellular functions.
Comparison with Similar Compounds
1-[4-(4-Ethylcyclohexyl)cyclohexyl]-3,5-difluorobenzene can be compared with similar compounds, such as:
1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-fluorobenzene: Similar structure but with only one fluorine atom.
1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of two fluorine atoms.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and interactions with biological systems.
Properties
CAS No. |
252852-44-1 |
|---|---|
Molecular Formula |
C20H28F2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1-[4-(4-ethylcyclohexyl)cyclohexyl]-3,5-difluorobenzene |
InChI |
InChI=1S/C20H28F2/c1-2-14-3-5-15(6-4-14)16-7-9-17(10-8-16)18-11-19(21)13-20(22)12-18/h11-17H,2-10H2,1H3 |
InChI Key |
CRUMPIZCOQDADR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)C2CCC(CC2)C3=CC(=CC(=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(1,1-Dioxidobenzo[d]isothiazol-3-yl)(methyl)amino]phenyl Acrylate](/img/structure/B13423315.png)












